2-(2,4-dichlorophenoxy)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N~1~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a dichlorophenoxy group and a thiadiazole ring, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N~1~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the following steps:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as potassium carbonate in dry acetone.
Synthesis of the thiadiazole ring: The thiadiazole ring is formed by reacting thiosemicarbazide with an appropriate aldehyde or ketone in the presence of phosphoryl chloride.
Coupling reaction: The final step involves coupling the 2,4-dichlorophenoxyacetic acid with the thiadiazole derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N~1~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N~1~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of herbicides and pesticides due to its ability to disrupt plant growth.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N~1~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in cell wall synthesis and DNA replication in microorganisms, leading to their inhibition and subsequent cell death.
Pathways Involved: It interferes with the fatty acid elongation cycle by inhibiting enoyl-[acyl-carrier-protein] reductase, an essential enzyme in the pathway.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: A well-known herbicide with similar structural features but different applications.
2,4-dichlorophenoxypropionic acid: Another herbicide with a similar mode of action.
5-chloro-2-(2,4-dichlorophenoxy)phenol: Used as an antimicrobial agent.
Uniqueness
2-(2,4-dichlorophenoxy)-N~1~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide stands out due to its combined dichlorophenoxy and thiadiazole moieties, which confer unique chemical and biological properties
Properties
Molecular Formula |
C13H13Cl2N3O3S |
---|---|
Molecular Weight |
362.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C13H13Cl2N3O3S/c1-2-20-7-12-17-18-13(22-12)16-11(19)6-21-10-4-3-8(14)5-9(10)15/h3-5H,2,6-7H2,1H3,(H,16,18,19) |
InChI Key |
FLLBNZOOOPHSAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NN=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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